L-threo-Droxidopa-13C2,15N

Bioanalytical Method Validation Pharmacokinetics LC-MS/MS

This non-radioactive, 13C/15N-labeled L-threo-Droxidopa is the optimal internal standard for quantifying droxidopa in plasma per FDA/ICH M10 guidance. Its stable, non-exchangeable +3 Da mass shift eliminates deuterium loss and matrix effect errors, ensuring robust, audit-ready LC-MS/MS data.

Molecular Formula C9H11NO5
Molecular Weight 216.167
CAS No. 1276295-04-5
Cat. No. B589670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threo-Droxidopa-13C2,15N
CAS1276295-04-5
Synonyms(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N;  threo-β,3-Dihydroxy-L-tyrosine-13C2,15N;  L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N;  (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N;  (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; 
Molecular FormulaC9H11NO5
Molecular Weight216.167
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
InChIInChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1
InChIKeyQXWYKJLNLSIPIN-LJDYPDNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-threo-Droxidopa-13C2,15N (CAS 1276295-04-5): A Validated, 13C/15N-Labeled Internal Standard for Droxidopa Quantitation


L-threo-Droxidopa-13C2,15N is a stable isotope-labeled analog of the norepinephrine prodrug droxidopa (L-DOPS), specifically substituted with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom to achieve a +3 Da mass shift relative to the unlabeled analyte . Its L-threo stereochemistry precisely matches the active pharmaceutical ingredient (API) droxidopa . As a non-radioactive, chemically robust tracer, it is utilized as an internal standard (IS) in LC-MS/MS workflows to correct for matrix effects, ionization variability, and sample preparation losses during the quantitative analysis of droxidopa in complex biological matrices .

Why L-threo-Droxidopa-13C2,15N Cannot Be Replaced by Generic, Unlabeled, or Deuterated Analogs


In quantitative LC-MS/MS bioanalysis, direct substitution with unlabeled droxidopa or structurally similar analogs (e.g., levodopa) introduces significant analytical error due to differential ionization suppression and extraction recovery, resulting in method inaccuracies that exceed regulatory acceptance criteria [1]. While deuterated (2H) analogs offer isotopic differentiation, they are prone to hydrogen-deuterium exchange under acidic, basic, or protic conditions, leading to label loss and signal drift that compromises long-term assay reproducibility . In contrast, the 13C and 15N labels in L-threo-Droxidopa-13C2,15N are chemically stable and non-exchangeable, ensuring consistent co-elution, identical MS/MS fragmentation patterns, and a robust +3 Da mass shift that eliminates spectral overlap with the natural isotopic distribution of droxidopa .

L-threo-Droxidopa-13C2,15N: Verified Differential Performance Metrics for Procurement Decisions


Superior Chromatographic Co-Elution and Matrix Effect Correction vs. Non-Isotopic Internal Standards

In a validated UPLC-MS/MS method for droxidopa in human plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is recommended to achieve the necessary precision and accuracy. While the published method employed benserazide, its lower limit of quantification (LLOQ) of 5.00 ng/mL and intra-assay precision of <10.2% [1] underscores the critical need for a well-matched IS to correct for matrix effects and variability [2]. L-threo-Droxidopa-13C2,15N, as an isotopologue of the analyte, provides near-identical chemical behavior, ensuring perfect co-elution and superior matrix effect correction compared to a structurally distinct analog like benserazide, thereby enabling the more stringent accuracy (±15% for LLOQ) and precision (CV ≤15%) required by regulatory bioanalytical guidelines [3].

Bioanalytical Method Validation Pharmacokinetics LC-MS/MS

Unmatched Chemical Stability and Label Integrity vs. Deuterated (2H) Internal Standards

Deuterium-labeled internal standards (e.g., droxidopa-d3) are susceptible to hydrogen-deuterium (H/D) exchange, especially under acidic or basic mobile phase conditions common in reversed-phase LC-MS/MS, leading to a time-dependent shift in the IS mass and compromised quantitation accuracy . L-threo-Droxidopa-13C2,15N utilizes 13C and 15N labels, which are covalently bound to the molecular backbone and are chemically inert to exchange, ensuring a stable +3 Da mass difference throughout the entire analytical workflow, from sample preparation to detection .

Stable Isotope Labeling LC-MS/MS Internal Standard Stability

Optimal +3 Da Mass Shift Prevents Interference from Natural Isotopologue Overlap

A key requirement for a SIL-IS is a sufficient mass difference to avoid spectral overlap with the analyte's natural isotopic distribution. L-threo-Droxidopa-13C2,15N has a monoisotopic mass of 216.17 g/mol, which is exactly 3 Da greater than unlabeled droxidopa (213.19 g/mol) . This +3 Da shift exceeds the minimum recommended mass difference of 3 Da for small molecules (<1000 Da), ensuring that the IS signal is well-resolved from the analyte's M+1 and M+2 isotopologues, which can be significant for molecules containing multiple carbon atoms .

Mass Spectrometry Internal Standard Design Method Development

Stereochemical Purity Ensures Chiral Fidelity for L-threo-Droxidopa Analysis

Droxidopa is a chiral molecule; the API is the L-threo enantiomer . L-threo-Droxidopa-13C2,15N is synthesized to possess the same L-threo stereochemistry, whereas other labeled analogs are available as D,L mixtures (e.g., D,L-threo-Droxidopa-13C2,15N hydrochloride) . The use of a racemic internal standard in a chiral separation method would result in two IS peaks, complicating quantification and potentially co-eluting with the analyte or its enantiomeric impurity. The single enantiomer ensures a single, well-defined IS peak that co-elutes precisely with the L-threo-droxidopa analyte, enabling accurate quantification even in methods employing chiral stationary phases.

Chiral Chromatography Pharmacopoeial Compliance Impurity Profiling

Direct Compatibility with Regulatory-Compliant Reference Standard Workflows

L-threo-Droxidopa-13C2,15N is supplied with a comprehensive Certificate of Analysis (CoA) that includes data on purity (typically ≥98%), isotopic enrichment, and residual solvents, meeting the stringent documentation requirements for use as a reference standard in GMP/GLP environments . In contrast, many other labeled analogs or the unlabeled API may not be supplied with the same level of validated analytical data or may be intended only for research use, lacking the traceability required for regulatory submission . This compound is explicitly characterized as an analytical standard for LC-MS/MS, making it directly deployable for method validation, system suitability testing, and routine quality control.

Reference Standard GMP/GLP Compliance Method Validation

L-threo-Droxidopa-13C2,15N: Key Application Scenarios for Maximizing Analytical and Scientific Value


Validated LC-MS/MS Method Development for Droxidopa in Human Plasma

This compound is the optimal choice for developing a robust UPLC-MS/MS method for quantifying droxidopa in human plasma, as required for clinical pharmacokinetic studies. Its stable, non-exchangeable 13C/15N labels and +3 Da mass shift ensure precise co-elution and correction for matrix effects, directly addressing the limitations identified in published methods that used non-isotopic internal standards like benserazide [1]. The use of this SIL-IS is the industry standard for achieving the accuracy and precision (±15%) required by FDA and ICH M10 bioanalytical guidance [2].

Enantioselective Pharmacokinetic Profiling of L-DOPS

Given that droxidopa is administered as the L-threo enantiomer, this specific, enantiopure internal standard is essential for any chiral LC-MS/MS method designed to investigate the enantioselective pharmacokinetics or metabolism of droxidopa. Its single, defined peak under chiral conditions avoids the complexity and potential interference introduced by a racemic (D,L-threo) labeled internal standard, ensuring unambiguous quantitation of the L-threo analyte in biological fluids .

Quantitative Metabolic Flux Analysis of Droxidopa Pathways

In vitro and in vivo metabolic flux studies that aim to trace the conversion of droxidopa into norepinephrine or its other metabolites can utilize L-threo-Droxidopa-13C2,15N as a defined exogenous tracer. The incorporation of 13C and 15N atoms provides a distinct isotopic signature that can be tracked by high-resolution mass spectrometry, enabling the precise determination of metabolic conversion rates and pathway utilization, free from the confounding effects of endogenous metabolite pools .

GMP/GLP-Compliant Bioanalysis for Regulatory Dossier Submissions

For CROs and pharmaceutical companies performing regulated bioanalysis in support of an IND, NDA, or ANDA, L-threo-Droxidopa-13C2,15N serves as a qualified reference standard. Its availability with a comprehensive Certificate of Analysis (CoA) detailing purity, isotopic enrichment, and identity provides the necessary traceability and documentation to satisfy audit requirements and ensure the integrity of data submitted to global health authorities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-threo-Droxidopa-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.